molecular formula C20H30ClN3O3 B8462311 tert-butyl 4-[(5-chloro-2-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate CAS No. 1446818-97-8

tert-butyl 4-[(5-chloro-2-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate

Cat. No.: B8462311
CAS No.: 1446818-97-8
M. Wt: 395.9 g/mol
InChI Key: BSVQTYNKFJZZFQ-UHFFFAOYSA-N
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Description

tert-butyl 4-[(5-chloro-2-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a morpholine ring, and a chlorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[[5-chloro-2-(morpholin-4-yl)phenyl]methyl]piperazine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 5-chloro-2-(morpholin-4-yl)benzyl chloride with tert-butyl piperazine-1-carboxylate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 4-[(5-chloro-2-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a dechlorinated compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new materials and catalysts.

Biology

In biological research, tert-butyl 4-[[5-chloro-2-(morpholin-4-yl)phenyl]methyl]piperazine-1-carboxylate is studied for its potential as a pharmacological agent. It may exhibit activity against certain biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It may be investigated for its efficacy in treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique structure makes it valuable for creating polymers, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-[[5-chloro-2-(morpholin-4-yl)phenyl]methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate
  • Tert-butyl 4-((4’-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-yl)methyl)piperazine-1-carboxylate

Uniqueness

tert-butyl 4-[(5-chloro-2-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate is unique due to the presence of both a morpholine ring and a chlorinated phenyl group. This combination imparts specific chemical and biological properties that may not be present in similar compounds. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

CAS No.

1446818-97-8

Molecular Formula

C20H30ClN3O3

Molecular Weight

395.9 g/mol

IUPAC Name

tert-butyl 4-[(5-chloro-2-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C20H30ClN3O3/c1-20(2,3)27-19(25)24-8-6-22(7-9-24)15-16-14-17(21)4-5-18(16)23-10-12-26-13-11-23/h4-5,14H,6-13,15H2,1-3H3

InChI Key

BSVQTYNKFJZZFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=CC(=C2)Cl)N3CCOCC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A round-bottom flask was charged with 5-chloro-2-(morpholin-4-yl)benzaldehyde (1.60 g, 7.09 mmol, 1.00 equiv), tert-butyl piperazine-1-carboxylate (1.20 g, 6.43 mmol, 0.910 equiv), 1,2-dichloromethane (20 mL). The mixture was stirred at room temperature for 0.5 hour. Sodium triacetoxyborohydride (4.09 g, 19.3 mmol, 2.72 equiv) was added. The resulting solution was stirred overnight at room temperature and diluted with H2O (50 mL). The resulting solution was extracted with dichloromethane (2×20 mL), the organic layers were combined, dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The residue was chromatographed on a silica gel column with ethyl acetate/petroleum ether (1/4) to yield 2.90 g (crude) of tert-butyl 4-[[5-chloro-2-(morpholin-4-yl)phenyl]methyl]piperazine-1-carboxylate as yellow oil. LCMS (ESI, m/z): 396 [M+H]+.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
[Compound]
Name
1,2-dichloromethane
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
4.09 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

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